N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex,acetate

Description

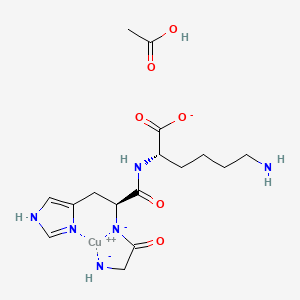

N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate (CAS: 72957-37-0), commonly termed GHK-Cu acetate or Prezatide monoacetate, is a copper(II)-tripeptide complex with the glycyl-L-histidyl-L-lysine (GHL) backbone. The acetate acts as a counterion, enhancing solubility and stability. At neutral pH, GHL forms a 1:1 mononuclear Cu(II) complex, where the copper is equatorially coordinated by two or three nitrogen atoms from the peptide backbone . This coordination stabilizes the complex, enabling biological roles in wound healing, anti-aging, and tissue regeneration .

Properties

Molecular Formula |

C16H25CuN6O6- |

|---|---|

Molecular Weight |

460.95 g/mol |

IUPAC Name |

copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate |

InChI |

InChI=1S/C14H23N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);1H3,(H,3,4);/q-1;;+2/p-2/t10-,11-;;/m0../s1 |

InChI Key |

LLUWJEZXXILAIM-ULEGLUPFSA-L |

Isomeric SMILES |

CC(=O)O.C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |

Canonical SMILES |

CC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate typically involves the following steps:

Peptide Synthesis: The tripeptide N2-(N-glycyl-L-histidyl)-L-Lysine is synthesized using standard peptide synthesis techniques, such as solid-phase peptide synthesis.

Complexation with Copper: The synthesized peptide is then reacted with a copper(II) salt, such as copper(II) acetate, in an aqueous or methanolic solution. The reaction is usually carried out at room temperature with constant stirring.

Purification: The resulting copper complex is purified using techniques such as crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic route. This includes optimizing reaction conditions for large-scale synthesis, ensuring high yield and purity, and implementing efficient purification processes. Automation and continuous flow synthesis techniques may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Coordination Chemistry & Structural Features

GHK-Cu acetate forms a square-planar coordination complex where Cu(II) binds to:

-

Histidine (imidazole nitrogen),

-

Glycine (amide nitrogen),

-

Lysine (terminal amine nitrogen),

Key Structural Data

Redox Reactions

GHK-Cu acetate participates in electron-transfer processes critical to its biological function:

Reduction by Glutathione (GSH)

In physiological conditions, Cu(II)GHK reacts with GSH via a two-step mechanism :

-

Ternary Complex Formation :

-

Inner-Sphere Reduction :

Kinetic Parameters

| Condition | Reduction Rate (s⁻¹) | Half-Life |

|---|---|---|

| Aerobic (pH 7.4) | 0.03 | ~23 s |

| Anaerobic (pH 7.4) | 0.05 | ~14 s |

| With 10 mM Histidine | 0.12 | ~5.8 s |

Reoxidation in Aerobic Environments

Cu(I) generated from reduction is reoxidized by O₂:

This cycle contributes to pro-oxidant activity in inflammatory conditions .

Ligand Exchange Reactions

GHK-Cu acetate undergoes dynamic ligand substitution, enabling metal transfer:

Affinity Hierarchy for Cu(II)

Protein Interactions & Aggregation Modulation

GHK-Cu acetate regulates metal-induced protein misfolding:

Synthetic Modifications

Structural analogs exhibit tailored reactivity:

Analytical Characterization

Key techniques for studying GHK-Cu acetate reactions:

Scientific Research Applications

N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate has several scientific research applications:

Chemistry: Used as a catalyst in various organic reactions due to the catalytic properties of the copper center.

Biology: Studied for its potential role in biological systems, including enzyme mimetics and metalloprotein models.

Medicine: Investigated for its potential therapeutic applications, such as antimicrobial agents or anticancer drugs.

Industry: Utilized in materials science for the development of novel materials with unique properties, such as conductive or magnetic materials.

Mechanism of Action

The mechanism by which N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate exerts its effects involves the interaction of the copper center with various molecular targets. The copper can participate in redox reactions, coordinate with biological molecules, and catalyze chemical transformations. These interactions can affect cellular processes, enzyme activities, and molecular pathways.

Comparison with Similar Compounds

Structural and Coordination Features

- GHK-Cu vs. [Cu(phen)(gly)(H₂O)]NO₃: The latter adopts a square pyramidal geometry with phenanthroline and glycine ligands, differing from GHK-Cu’s planar coordination. This structural variance impacts redox activity and biological targeting .

- GHK-Cu vs. Cu(II)-Gly-Gly-Gly-His : Both involve histidine coordination, but the tetrapeptide’s additional glycine residues alter stability, with log β = 10.2 at neutral pH .

Thermal and Physical Properties

- L-Lysine-Zn acetate exhibits nonlinear optical (NLO) properties, unlike GHK-Cu, which is primarily bioactive .

Key Differentiators of GHK-Cu Acetate

- Bioavailability: The histidine imidazole group in GHK-Cu enhances copper binding at physiological pH, improving cellular uptake compared to simpler amino acid complexes .

- Multi-Target Activity : Unlike single-function analogs (e.g., fMLP), GHK-Cu modulates collagen synthesis, antioxidant pathways, and cytokine release .

- Regulatory Status : GHK-Cu is listed in pharmacopeias (e.g., USP/EP) for topical use, whereas research-grade analogs lack clinical validation .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing the copper complex of GHK (Gly-His-Lys)?

- Methodology : Synthesis typically involves chelating copper(II) ions with the tripeptide (GHK) under controlled pH (e.g., neutral to slightly alkaline conditions) to stabilize the complex. Characterization employs spectroscopic techniques:

- UV-Vis spectroscopy to confirm d-d transition bands (~600 nm) indicative of Cu(II) coordination .

- FTIR to identify shifts in amide I/II bands, confirming peptide-metal binding .

- Mass spectrometry (e.g., ESI-MS) for molecular weight validation (e.g., observed m/z ~843 for GHK-Cu acetate) .

- Key Data : The IUPAC structure confirms a tetradentate coordination mode, with Cu(II) bound to the histidine imidazole, glycine amide, and lysine carboxylate groups .

Q. How should researchers assess the stability of GHK-Cu under physiological or experimental conditions?

- Methodology :

- pH Stability : Use buffered solutions (pH 4–8) and monitor decomposition via HPLC or UV-Vis over time. GHK-Cu is stable at neutral pH but degrades in acidic conditions .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (~200°C) .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as recommended in safety guidelines .

Q. What spectroscopic techniques are critical for confirming the GHK-Cu structure?

- UV-Vis : A broad absorption band at ~600 nm confirms Cu(II) in a square-planar geometry .

- EPR Spectroscopy : Provides insights into the oxidation state and coordination environment of Cu(II) .

- NMR : Limited utility due to paramagnetic Cu(II), but 1H-NMR of the free peptide (pre-complexation) verifies purity .

Advanced Research Questions

Q. How does the coordination chemistry of GHK-Cu influence its biological activity in cellular processes?

- Mechanistic Insight : The Cu(II) center acts as a redox-active site, facilitating electron transfer in collagen synthesis and antioxidant pathways. Disruption of the coordination sphere (e.g., by competing ligands like albumin) can reduce bioavailability .

- Experimental Design : Use X-ray absorption spectroscopy (XAS) to map Cu coordination in vitro vs. cellular environments. Compare activity in copper-deficient media to isolate GHK-Cu-specific effects .

Q. What challenges arise in detecting GHK-Cu in biological matrices, and how can they be addressed?

- Challenges : Low endogenous concentrations, matrix interference (e.g., serum proteins), and complex stability during extraction.

- Solutions :

- Sample Preparation : Solid-phase extraction (SPE) with chelating resins to isolate Cu complexes .

- Analytical Methods : LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Validate recovery rates using isotopically labeled GHK-Cu .

Q. How can researchers resolve contradictions in reported biological effects of GHK-Cu (e.g., pro-vs. anti-proliferative outcomes)?

- Root Causes : Variability in cell type, GHK-Cu purity, or copper bioavailability. For example, excess free Cu(II) in impure preparations can induce cytotoxicity .

- Mitigation Strategies :

- Purity Validation : Use HPLC-UV (≥95% purity) and ICP-MS to quantify free vs. complexed copper .

- Dose-Response Studies : Establish threshold concentrations for therapeutic vs. toxic effects in primary cell lines .

Q. What experimental designs are optimal for studying GHK-Cu’s role in wound healing or tissue regeneration?

- In Vitro Models : 3D fibroblast cultures with collagen matrices to mimic extracellular environments. Measure MMP inhibition via zymography .

- In Vivo Models : Diabetic rodent wound models with topical GHK-Cu application. Use immunohistochemistry to track collagen deposition and angiogenesis .

Methodological Notes

- Synthesis Reproducibility : Ensure stoichiometric Cu:peptide ratios (1:1) via Job’s plot analysis to avoid Cu(OH)₂ precipitation .

- Safety Protocols : Follow OSHA guidelines for copper handling (e.g., PPE, fume hoods) due to metal toxicity .

- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.